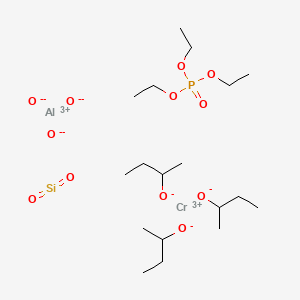
Aluminum;butan-2-olate;chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum;butan-2-olate;chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate is a complex organometallic compound with the molecular formula
C18H45AlCrO12PSi
. This compound is notable for its unique combination of elements, including aluminum, chromium, silicon, and phosphorus, which contribute to its diverse chemical properties and potential applications in various scientific fields.準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum;butan-2-olate;chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate typically involves the reaction of triethyl phosphate with aluminum sec-butoxide, chromium oxide (CrO3), and silica. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The general reaction can be represented as:
Triethyl phosphate+Aluminum sec-butoxide+Chromium oxide+Silica→Aluminum;butan-2-olate;chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also be optimized to enhance yield and purity. The process typically includes steps such as mixing, heating, and purification through techniques like distillation or crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly involving the chromium center, which can transition between different oxidation states.
Reduction: Reduction reactions may also occur, especially in the presence of reducing agents that target the metal centers.
Substitution: Ligand substitution reactions are common, where one or more ligands in the compound are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various organic ligands, halides.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction could produce lower oxidation state species. Substitution reactions typically result in new organometallic complexes with different ligand environments.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including polymerization and oxidation processes. Its unique combination of metal centers allows for versatile catalytic activity.
Biology
In biological research, the compound can be used to study metal-ligand interactions and their effects on biological systems. It may also serve as a model compound for understanding the behavior of similar metal complexes in biological environments.
Medicine
Potential medical applications include its use in drug delivery systems, where the compound’s ability to coordinate with various ligands can be exploited to transport therapeutic agents.
Industry
Industrially, the compound is valuable in materials science for the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
作用機序
The mechanism by which Aluminum;butan-2-olate;chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate exerts its effects involves coordination chemistry principles. The aluminum and chromium centers can form coordination bonds with various ligands, influencing the compound’s reactivity and stability. The dioxosilane and triethyl phosphate components contribute to the overall electronic structure, affecting the compound’s behavior in different chemical environments.
類似化合物との比較
Similar Compounds
- Aluminum sec-butoxide
- Chromium oxide (CrO3)
- Triethyl phosphate
- Silica-based compounds
Uniqueness
What sets Aluminum;butan-2-olate;chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate apart from these similar compounds is its unique combination of elements and the resulting chemical properties
特性
分子式 |
C18H42AlCrO12PSi-3 |
|---|---|
分子量 |
588.6 g/mol |
IUPAC名 |
aluminum;butan-2-olate;chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate |
InChI |
InChI=1S/C6H15O4P.3C4H9O.Al.Cr.O2Si.3O/c1-4-8-11(7,9-5-2)10-6-3;3*1-3-4(2)5;;;1-3-2;;;/h4-6H2,1-3H3;3*4H,3H2,1-2H3;;;;;;/q;3*-1;2*+3;;3*-2 |
InChIキー |
CICJDSHMZZBLQI-UHFFFAOYSA-N |
正規SMILES |
CCC(C)[O-].CCC(C)[O-].CCC(C)[O-].CCOP(=O)(OCC)OCC.[O-2].[O-2].[O-2].O=[Si]=O.[Al+3].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


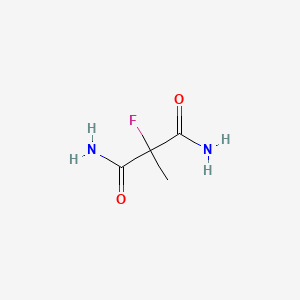
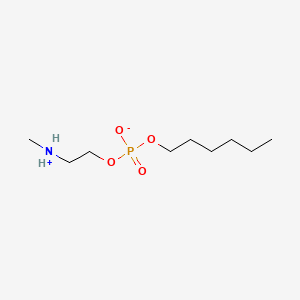
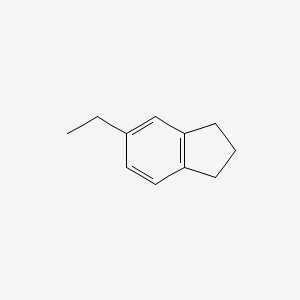
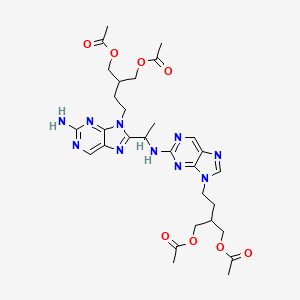

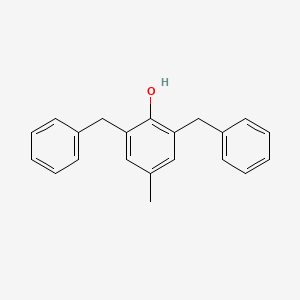
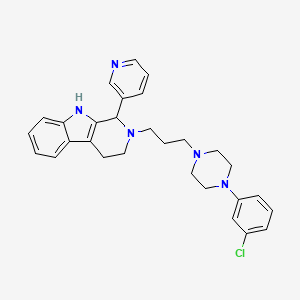
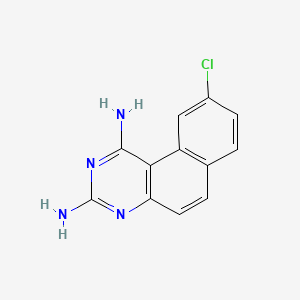
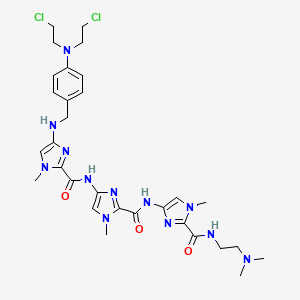

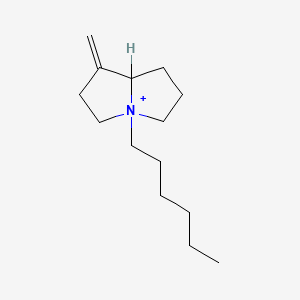
![N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide](/img/structure/B12792565.png)


